molecular formula C15H16ClN B13769143 1,2,3,4-Tetrahydro-8-phenylisoquinoline hydrochloride CAS No. 69381-56-2

1,2,3,4-Tetrahydro-8-phenylisoquinoline hydrochloride

Cat. No.: B13769143
CAS No.: 69381-56-2
M. Wt: 245.74 g/mol
InChI Key: UBWORYSYGGHDHN-UHFFFAOYSA-N
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Description

8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds have garnered significant attention due to their diverse biological activities against various pathogens and neurodegenerative disorders .

Preparation Methods

The synthesis of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride typically involves the construction of the tetrahydroisoquinoline core scaffold. Common synthetic strategies include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pathogen metabolism or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride can be compared with other similar compounds, such as:

The uniqueness of 8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride lies in its specific substitution pattern and the presence of the chloride ion, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

69381-56-2

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14;/h1-8,16H,9-11H2;1H

InChI Key

UBWORYSYGGHDHN-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CC2=C1C=CC=C2C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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